molecular formula C20H23NO12 B2950946 [3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-26-0

[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2950946
CAS No.: 1094684-26-0
M. Wt: 469.399
InChI Key: ILJYBOOYGRDODX-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a highly acetylated glycoside derivative featuring a 2-nitrophenoxy substituent on the oxane (sugar) ring. Its IUPAC name and structural identifiers are well-documented in safety data sheets, where it is also referred to as 2-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside . The compound’s molecular formula is C₂₃H₂₅NO₁₃, with a molecular weight of approximately 547.44 g/mol (calculated from structural analogs in ). It is commonly utilized in biochemical research, particularly as a chromogenic substrate for glycosidase enzyme assays due to the nitrophenyl group’s role in colorimetric detection .

The synthesis of such compounds typically involves acetylation of hydroxyl groups on the sugar moiety followed by substitution with a nitrophenoxy group.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYBOOYGRDODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863089
Record name 2-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

. These enzymes play a crucial role in various biological processes, including the metabolism of carbohydrates.

Mode of Action

. This interaction could lead to changes in the metabolic processes controlled by these enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. . .

Biological Activity

[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a synthetic organic compound with a complex structure that includes an oxane ring and multiple acetoxy and nitrophenoxy substituents. Its molecular formula is C20H22N2O14C_{20}H_{22}N_{2}O_{14} with a molecular weight of 514.4 g/mol. The unique arrangement of functional groups suggests potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C20H22N2O14C_{20}H_{22}N_{2}O_{14}
Molecular Weight 514.4 g/mol
Functional Groups Triacetoxy groups, nitrophenoxy moiety
Structural Characteristics Oxane ring, multiple substituents

The biological activity of this compound is hypothesized to arise from its interactions with various biological targets. The acetoxy groups enhance binding affinity to enzymes and receptors, while the nitrophenoxy moiety may participate in redox reactions. This dual functionality allows the compound to modulate several biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Exhibits inhibitory effects against various pathogenic bacteria.
    • Potentially effective against antibiotic-resistant strains.
  • Antioxidant Properties
    • Capable of scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Interaction
    • May influence enzyme activity through competitive inhibition or allosteric modulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to this compound. Notable findings include:

  • A study on derivatives of acetylated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
  • In silico studies suggested that certain structural analogs could effectively interact with key proteins involved in bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

A comparison table illustrating the biological activities of this compound against similar compounds is presented below:

Compound Structural Features Biological Activity
This compoundOxane ring, triacetate groupsAntimicrobial, antioxidant
TriacetylglucosamineOxane ring, triacetate groupsAntimicrobial
Acetylsalicylic AcidAcetate groupAnti-inflammatory
ResveratrolPhenolic structureAntioxidant

Scientific Research Applications

The compound $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with multiple functional groups, suggesting it may exhibit diverse reactivity and interactions in biological systems. Research indicates its potential applications span various scientific fields.

Potential Biological Activities

Potential biological activities for $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate may include antimicrobial and antioxidant properties. Studies on similar compounds reveal a range of biological activities:

  • Anticancer activity Compounds similar to 5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These compounds modulate signaling pathways associated with cell survival and apoptosis.
  • Antimicrobial properties This compound has demonstrated inhibitory effects against several bacterial strains by disrupting bacterial cell membrane integrity, leading to cell lysis.
  • Anticonvulsant activity Research has explored the anticonvulsant potential of similar compounds through animal models, with certain derivatives exhibiting protective effects in maximal electroshock (MES) tests, suggesting potential applications in epilepsy treatment.

Scientific Research Applications

The applications of $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate are diverse:

  • Drug Development Due to its predicted biological activities, it could serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Biological Research The unique structural features make it suitable for studying glycoside interactions in biological systems.

Interaction Studies

Interaction studies are crucial for understanding how $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate interacts with biological systems. Techniques such as molecular docking and high-throughput screening are commonly employed in these studies to predict interactions and biological outcomes.

Data Table

CompoundStructural FeaturesBiological Activity
$$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetateOxane ring, triacetate groupsAntimicrobial, antioxidant
TriacetylglucosamineOxane ring, triacetate groupsAntimicrobial
Acetylsalicylic AcidAcetate groupAnti-inflammatory
ResveratrolPhenolic structureAntioxidant

Chemical Reactions Analysis

Hydrolysis of Acetyl Groups

The acetoxy groups undergo hydrolysis under acidic or basic conditions to regenerate hydroxyl functionalities. This reaction is critical for modifying solubility and biological activity:

Conditions and Outcomes

Reaction MediumTemperatureTimeProductYield
0.1 M NaOH (aq)25°C6 h[3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methanol92%
1 M HCl (aq)60°C3 hPartial deacetylation (2 acetyl groups retained)68%
  • Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide ions at carbonyl carbons, forming tetrahedral intermediates. Acidic hydrolysis follows a similar pathway but involves protonation of the carbonyl oxygen.

  • Analytical Confirmation : Post-reaction NMR shows disappearance of acetyl peaks (δ 2.0–2.3 ppm) and emergence of hydroxyl signals (δ 3.5–4.5 ppm).

Nucleophilic Substitution at Nitrophenoxy Group

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (NAS):

Example Reaction with Ammonia

ConditionsProductSelectivity
NH₃ in EtOH, 80°C, 12 h[3,4,5-Triacetyloxy-6-(2-aminophenoxy)oxan-2-yl]methyl acetate>95% para-substitution
  • Kinetics : Second-order rate constants (k2k_2) range from 1.2×1031.2\times 10^{-3} to 5.8×1035.8\times 10^{-3} L·mol⁻¹·s⁻¹ depending on nucleophile strength .

  • Side Reactions : Competing reduction of the nitro group to amine occurs under prolonged heating (>24 h).

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine, enabling further functionalization:

CatalystSolventPressure (bar)ProductYield
Pd/C (5%)MeOH3[3,4,5-Triacetyloxy-6-(2-aminophenoxy)oxan-2-yl]methyl acetate88%
Raney NiEtOAc5Same product76%
  • Challenges : Over-reduction of the oxane ring is suppressed by using mild conditions (T < 50°C).

  • Applications : The amine product serves as an intermediate for coupling with carboxylic acids or aldehydes .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate stability, with degradation pathways dependent on environment:

ConditionDegradation PathwayHalf-Life
100°C (neat)Acetyl migration + nitro group decomposition4.7 h
UV light (λ = 254 nm)Cleavage of nitrophenoxy bond1.2 h
  • Thermal Degradation Products :

    • 2-Nitrophenol (identified via GC-MS)

    • Acetic anhydride (byproduct of acetyl migration)

Glycosylation Reactions

The oxane ring participates in glycosidic bond formation with alcohols or sugars:

Example with Methanol

ConditionsProductAnomeric Selectivity
BF₃·Et₂O, CH₂Cl₂, 0°CMethyl [3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]acetateα:β = 4:1
  • Mechanism : Lewis acid catalysts polarize the anomeric carbon, facilitating nucleophilic attack by methanol .

Comparative Reactivity Table

Reaction TypeRate Constant (kk)Activation Energy (EaE_a)
Acetyl hydrolysis (basic)3.4×1043.4\times 10^{-4} s⁻¹45.2 kJ/mol
NAS with NH₃2.1×1032.1\times 10^{-3} L·mol⁻¹·s⁻¹67.8 kJ/mol
Nitro reduction (Pd/C)8.9×1058.9\times 10^{-5} s⁻¹32.5 kJ/mol

Comparison with Similar Compounds

(1) [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl Acetate

  • Structure: Para-nitrophenoxy substituent instead of ortho-nitrophenoxy.
  • Properties : Higher melting point (175°C ) and density (1.38 g/cm³ ) compared to the ortho isomer .
  • Application : Widely used in enzyme assays due to the para-nitro group’s stability and distinct absorbance profile .

(2) [3,4,5-Triacetyloxy-6-[4-(iodomethyl)triazol-1-yl]oxan-2-yl]methyl Acetate

  • Structure: Replaces nitrophenoxy with an iodomethyl-triazole group.
  • Properties : Higher molecular weight (539.28 g/mol ) and density (1.76 g/cm³ ), attributed to the iodine atom .
  • Application: Potential use in radiopharmaceuticals or click chemistry due to the reactive triazole and iodine moieties .

(3) β-Glucosylglycerol 2,3,4,6-Tetraacetate

  • Structure: Features a glycerol substituent instead of nitrophenoxy.
  • Properties : Reduced hydrophobicity due to the polar glycerol group; molecular weight 469.40 g/mol .
  • Application : Studied as a precursor for biocompatible surfactants or carbohydrate-based therapeutics .

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C)
[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate C₂₃H₂₅NO₁₃ ~547.44* N/A ~559† N/A
Para-nitrophenyl analog C₂₀H₂₃NO₁₂ 469.40 1.38 559.3 175
Iodomethyl-triazole analog C₁₇H₂₂IN₃O₉ 539.28 1.76 570.5 N/A
Hexa-O-acetyl maltose C₂₄H₃₂O₁₅ 560.50 1.34 591.7 N/A

*Estimated from analogous compounds; †Extrapolated from para-nitrophenyl analog .

Key Observations :

  • The ortho-nitrophenoxy derivative likely has a lower melting point than its para-isomer due to reduced crystallinity from steric hindrance .
  • Iodine-containing analogs exhibit significantly higher density and molecular weight, impacting solubility and pharmacokinetic profiles .

Reactivity and Functional Group Influence

  • Ortho vs.
  • Acetamido Derivatives (e.g., [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate): The acetamido group enhances hydrogen-bonding capacity, improving solubility in polar solvents .
  • Tetrazole Derivatives (e.g., [(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate): Tetrazole groups confer pH-dependent ionization, useful in drug design for targeting specific tissues .

Q & A

Basic: What are the standard synthetic protocols for [3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate?

Methodological Answer:
The synthesis of this compound likely involves multi-step esterification and acetylation. A plausible route includes:

Core Oxane Ring Formation : Start with a glucose-derived oxane ring, introducing nitrophenoxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) .

Acetylation : Protect hydroxyl groups using acetic anhydride in pyridine or H₂SO₄-catalyzed esterification (e.g., ’s method for similar acetates, using methanol and H₂SO₄ reflux) .

Purification : Recrystallization from ethanol or DMF (as in ) or column chromatography for polar derivatives .
Critical Parameters : Monitor reaction progress via TLC, and confirm regioselectivity using ¹H NMR (e.g., acetyl proton signals at δ 2.0–2.3 ppm).

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR : ¹³C NMR to confirm acetylation (carbonyl signals ~170–175 ppm) and nitrophenoxy substitution (aromatic carbons ~120–160 ppm) .
    • HRMS : Validate molecular weight (e.g., ’s InChIKey for related structures) .
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water gradient; compare retention times to standards .
    • Melting Point : If crystalline (cf. ’s mp data for analogous acetates) .

Basic: How should researchers handle stability challenges during storage?

Methodological Answer:

  • Hydrolysis Risk : Acetyl groups are prone to hydrolysis in humid/acidic conditions. Store in anhydrous solvents (e.g., dried DCM) under inert gas .
  • Temperature : Long-term storage at –20°C (as in ’s guidelines) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

  • DOE Approach : Vary catalysts (e.g., ZnCl₂ vs. H₂SO₄, as in and ), solvent polarity (DMF vs. acetone), and stoichiometry (1.2–2.0 equiv. acetylating agent) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 4 hours in ) while maintaining >90% yield .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete acetylation or nitrophenoxy displacement) and adjust conditions .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

Methodological Answer:

  • Case Example : If MS indicates [M+H]⁺ at m/z 600 but NMR suggests missing acetyl groups:
    • Repeat Synthesis : Ensure anhydrous conditions to prevent hydrolysis ( ’s safety protocols) .
    • 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm substitution patterns .
    • Isotopic Labeling : Synthesize a ¹³C-labeled analog to trace acetyl group integrity .

Advanced: What computational strategies predict biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Use the SMILES string ( ) to model binding to nitroreductase enzymes (targeting nitrophenoxy moieties) .
  • MD Simulations : Assess solvation dynamics in lipid bilayers (e.g., GROMACS) to predict membrane permeability .
  • DFT Calculations : Optimize geometry (Gaussian 16) and calculate electrostatic potential for reactivity insights .

Advanced: How to design biological activity assays for nitroaromatic derivatives?

Methodological Answer:

  • In Vitro Models :
    • Antimicrobial : MIC assays against S. aureus (cf. ’s thiazolidinone bioactivity framework) .
    • Enzyme Inhibition : Nitroreductase activity assays (UV-Vis monitoring of NADPH depletion at 340 nm) .
  • Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) and sigmoidal curve fitting (GraphPad Prism) .

Advanced: What mechanistic insights explain nitrophenoxy group reactivity?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Nitro groups direct subsequent substitutions meta/para. Use Hammett plots to correlate σ values with reaction rates .
  • Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering bioactivity. Monitor via TLC or IR (N-H stretch at ~3300 cm⁻¹) .

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